5,5-Dimethyl-1-pyrroline
CAS No.:
Cat. No.: VC14118501
Molecular Formula: C6H11N
Molecular Weight: 97.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H11N |
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Molecular Weight | 97.16 g/mol |
IUPAC Name | 2,2-dimethyl-3,4-dihydropyrrole |
Standard InChI | InChI=1S/C6H11N/c1-6(2)4-3-5-7-6/h5H,3-4H2,1-2H3 |
Standard InChI Key | DVPIKQUDWCILSQ-UHFFFAOYSA-N |
SMILES | CC1(CCC=N1)C |
Canonical SMILES | CC1(CCC=N1)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
5,5-Dimethyl-1-pyrroline (C₆H₁₁N) features a partially unsaturated pyrroline ring system with methyl groups at the 5-position. The compound’s IUPAC name, 5,5-dimethyl-2,3-dihydro-1H-pyrrole, reflects its bicyclic structure, which includes a double bond between the 1- and 2-positions (Figure 1) . Nuclear magnetic resonance (NMR) analyses reveal distinct spectroscopic signatures:
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¹H NMR (400 MHz, CDCl₃): δ 6.80 (t, 2H, J = 7.2 Hz, methylene protons adjacent to the quaternary carbon), 1.43 (s, 6H, methyl groups) .
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¹³C NMR (100 MHz, CDCl₃): δ 132.4 (vinyl carbon), 73.5 (quaternary carbon), 34.1 (allylic carbon), 25.3 (methylene carbon), 24.4 (methyl carbons) .
The molecular weight of 97.16 g/mol and a density of 0.89 g/cm³ at 25°C further define its physical properties .
Tautomerism and Reactivity
The compound exists in equilibrium with its enamine tautomer, 2,2-dimethyl-3,4-dihydro-2H-pyrrole, a feature that enhances its reactivity in cycloaddition and alkylation reactions . This tautomeric flexibility enables its utility as a precursor in synthesizing functionalized pyrrolidines and piperidines .
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis of 5,5-dimethyl-1-pyrroline typically involves a two-step process starting from 5,5-dimethylpyrrolidin-2-one (Table 1) :
Table 1: Synthetic Pathway for 5,5-Dimethyl-1-pyrroline
Step | Reagents/Conditions | Product | Yield |
---|---|---|---|
1 | Tosyl chloride, toluene, 70°C, 2 h | 5,5-Dimethylpyrrolidine-1-sulfonate | 85% |
2 | NH₄Cl, Zn, THF/H₂O, 3–10°C → 70°C, 2 h | 5,5-Dimethyl-1-pyrroline | 72% |
This method employs a dehydrohalogenation strategy, where the sulfonate intermediate undergoes elimination under mild basic conditions .
Functionalized Derivatives
Recent work by Golubev et al. (2010) demonstrated the synthesis of 5,5-dimethyl-3-oxo-1-pyrroline 1-oxide (3-oxo-DMPO) through oxidation of the parent compound . Subsequent reactions with hydroxylamine and hydrazine yielded oxime (2a) and hydrazone (2b) derivatives, respectively, which exhibited enhanced spin-trapping efficiency for short-lived radicals like HO· and PhCO₂· .
Pharmacological Applications
Anti-Inflammatory Mechanisms
In RAW 264.7 macrophages, 5,5-dimethyl-1-pyrroline N-oxide (DMPO) attenuated LPS-induced cytotoxicity by reducing protein nitration and DNA damage markers (e.g., phosphorylated histone H2AX) . At 50 mM concentration, DMPO suppressed nitric oxide (NO) production by 62% over 24 hours and downregulated inducible nitric oxide synthase (iNOS) expression . Mechanistic studies revealed inhibition of NF-κB p65 nuclear translocation and phosphorylation of MAPKs (ERK, JNK, p38) and Akt, implicating ROS scavenging as its primary anti-inflammatory pathway .
Spin-Trapping Efficacy
As a nitrone spin trap, DMPO forms stable adducts with free radicals, enabling their detection via electron spin resonance (ESR) spectroscopy . Comparative studies show that DMPO’s oxime derivative (2a) traps hydroxyl radicals (HO·) with a rate constant of 1.2 × 10⁹ M⁻¹s⁻¹, outperforming the parent compound by 40% .
Recent Advances and Future Directions
Radical Scavenging in Biomedical Contexts
Emerging evidence positions DMPO as a potential therapeutic agent for inflammatory diseases, such as sepsis and arthritis, by targeting ROS-mediated signaling pathways . Ongoing research explores its synergy with conventional antioxidants (e.g., N-acetylcysteine) to enhance cytoprotective effects.
Synthetic Modifications for Enhanced Stability
The development of water-soluble DMPO analogs, such as 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO), aims to improve pharmacokinetic profiles for in vivo applications .
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